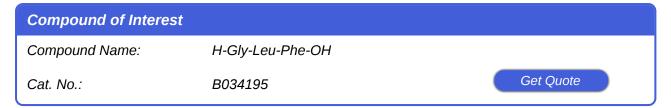


Technical Guide: The Tripeptide H-Gly-Leu-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the tripeptide **H-Gly-Leu-Phe-OH**. This peptide, comprised of glycine, leucine, and phenylalanine, serves as a valuable tool in various research and development applications.

Core Molecular Data

The fundamental molecular characteristics of **H-Gly-Leu-Phe-OH** are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₁₇ H ₂₅ N ₃ O ₄
Molecular Weight	335.4 g/mol [1][2]
Amino Acid Sequence	Glycyl-L-leucyl-L-phenylalanine

Experimental Protocols

A standard method for synthesizing **H-Gly-Leu-Phe-OH** is through Solid-Phase Peptide Synthesis (SPPS), followed by purification and characterization to ensure the desired product



quality.

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Leu-Phe-OH

This protocol outlines the manual synthesis of the target peptide on a resin support.

Materials:

- Fmoc-Phe-Wang resin
- Fmoc-Leu-OH
- Fmoc-Gly-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- 20% Piperidine in Dimethylformamide (DMF)
- Dichloromethane (DCM)
- DMF
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
 (TIS))
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.



· Leucine Coupling:

- In a separate vial, pre-activate Fmoc-Leu-OH by dissolving it with HOBt and DIC in DMF.
- Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
- Allow the coupling reaction to proceed for 2 hours at room temperature.
- Wash the resin with DMF and DCM to remove excess reagents.
- Glycine Coupling:
 - Repeat the Fmoc deprotection step to remove the protecting group from the newly added leucine residue.
 - Pre-activate Fmoc-Gly-OH using the same method as for leucine.
 - Couple the activated glycine to the deprotected dipeptide-resin and wash as described previously.
- Final Deprotection: Remove the final Fmoc group from the N-terminal glycine.
- Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3
 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.

Characterization of H-Gly-Leu-Phe-OH

To confirm the identity and purity of the synthesized peptide, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed.

Materials:

Crude synthesized H-Gly-Leu-Phe-OH



- HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Mass spectrometer (e.g., ESI-MS)

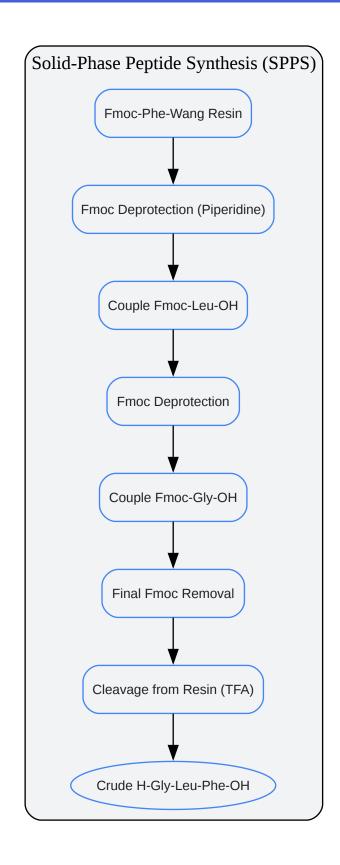
Procedure:

- Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.
- HPLC Analysis:
 - Inject the sample onto the C18 column.
 - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
 - Monitor the elution profile using a UV detector at 214 nm and 280 nm. The purity is determined by the relative area of the main peak.
- Mass Spectrometry Analysis:
 - Introduce the collected major peak from the HPLC into the mass spectrometer.
 - Acquire the mass spectrum to determine the molecular weight of the synthesized peptide.
 - Compare the experimental mass with the theoretical mass (335.4 Da) to confirm the identity of H-Gly-Leu-Phe-OH.

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of **H-Gly-Leu-Phe-OH**.

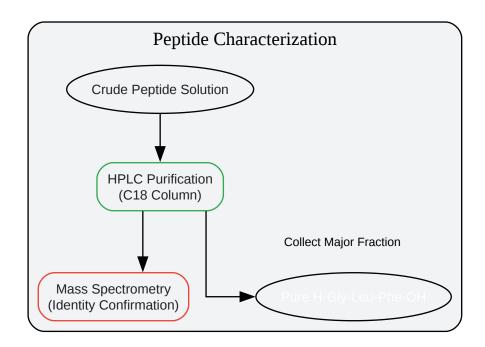




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Caption: Workflow of H-Gly-Leu-Phe-OH synthesis via SPPS.





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Caption: Analytical workflow for peptide purification and confirmation.

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References

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- 2. H-Gly-Leu-Phe-OH peptide [novoprolabs.com]
- To cite this document: BenchChem. [Technical Guide: The Tripeptide H-Gly-Leu-Phe-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034195#h-gly-leu-phe-oh-molecular-weight-and-formula]

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